N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiadiazole moiety, a pyrazolyl-pyrimidine core, and an azetidine carboxamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiadiazole intermediate, followed by the formation of the pyrazolyl-pyrimidine core. The final step involves the coupling of the azetidine carboxamide group to the core structure. Common reagents used in these reactions include various halogenated compounds, amines, and coupling agents such as EDCI or DCC. Reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halogenated compounds, amines, and other nucleophiles or electrophiles in appropriate solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide: shares structural similarities with other benzothiadiazole and pyrazolyl-pyrimidine derivatives.
This compound: can be compared to compounds like this compound and other azetidine carboxamide derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8OS/c1-11-6-12(2)27(23-11)17-7-16(20-10-21-17)26-8-13(9-26)19(28)22-14-4-3-5-15-18(14)25-29-24-15/h3-7,10,13H,8-9H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEBAXHYOJQYMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC=CC5=NSN=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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